N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
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Overview
Description
N-cyclopentyl-2-{[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thiazolo[4,5-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolo[4,5-d]pyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of N-cyclopentyl-2-{[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Chemical Reactions Analysis
N-cyclopentyl-2-{[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Scientific Research Applications
N-cyclopentyl-2-{[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide has shown potential in various scientific research applications, including:
Medicinal Chemistry: It has been investigated for its anticancer properties, particularly as a topoisomerase I inhibitor, which can interfere with DNA replication in cancer cells.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme inhibition and protein interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of other bioactive molecules, contributing to the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-{[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide involves its interaction with topoisomerase I, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound prevents the unwinding of DNA, thereby halting the replication process and leading to cell death in rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar compounds to N-cyclopentyl-2-{[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide include other thiazolo[4,5-d]pyrimidine derivatives, such as:
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds also exhibit topoisomerase I inhibitory activity and have been studied for their anticancer properties.
Pyrazolo[3,4-d]pyrimidines: These compounds are known for their cytotoxic activities against various cancer cell lines and have been explored as potential CDK2 inhibitors.
The uniqueness of N-cyclopentyl-2-{[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide lies in its specific structural features and its potent inhibitory activity against topoisomerase I, making it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C20H22N4O3S3 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-cyclopentyl-2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H22N4O3S3/c1-2-27-14-9-7-13(8-10-14)24-17-16(30-20(24)28)18(26)23-19(22-17)29-11-15(25)21-12-5-3-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,21,25)(H,22,23,26) |
InChI Key |
STAMDZIRFFEMIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4CCCC4)SC2=S |
Origin of Product |
United States |
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